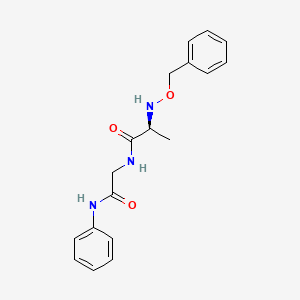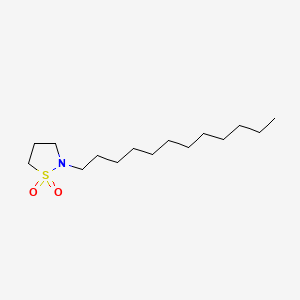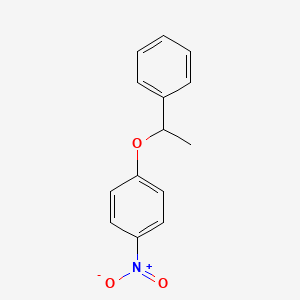
1-Nitro-4-(1-phenylethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-(1-phenylethoxy)benzene is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and a phenylethoxy group (-OCH2CH3) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(1-phenylethoxy)benzene can be synthesized through electrophilic aromatic substitution reactionsThe nitration process typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from benzene. The steps include nitration, followed by etherification to introduce the phenylethoxy group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitro-4-(1-phenylethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium ethoxide (NaOEt) in ethanol as a nucleophile.
Major Products Formed:
Reduction: 1-Amino-4-(1-phenylethoxy)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-(1-phenylethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Nitro-4-(1-phenylethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify the compound and introduce new functional groups .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-4-(phenylmethoxy)benzene: Similar structure but with a phenylmethoxy group instead of a phenylethoxy group.
1-Ethoxy-4-nitrobenzene: Contains an ethoxy group instead of a phenylethoxy group.
Uniqueness: 1-Nitro-4-(1-phenylethoxy)benzene is unique due to the presence of both a nitro group and a phenylethoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
73259-67-3 |
|---|---|
Molekularformel |
C14H13NO3 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
1-nitro-4-(1-phenylethoxy)benzene |
InChI |
InChI=1S/C14H13NO3/c1-11(12-5-3-2-4-6-12)18-14-9-7-13(8-10-14)15(16)17/h2-11H,1H3 |
InChI-Schlüssel |
JYOYYRCYSXQWLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


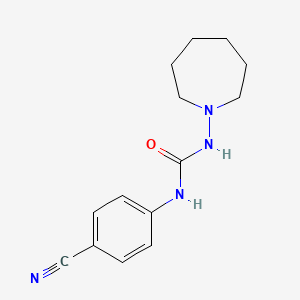


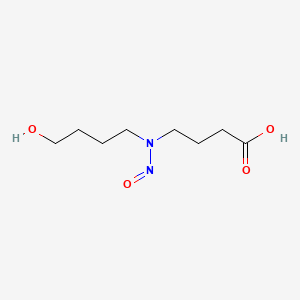
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)

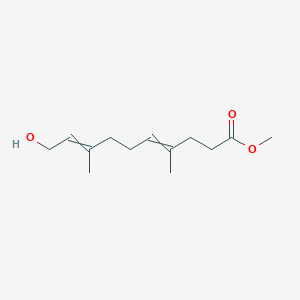

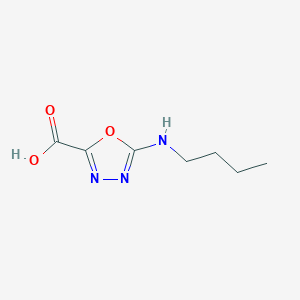
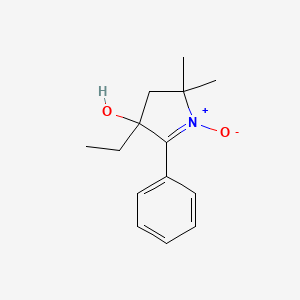
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
